Home > Products > Screening Compounds P139765 > Erythro-beta,3-dihydroxy-DL-tyrosine
Erythro-beta,3-dihydroxy-DL-tyrosine -

Erythro-beta,3-dihydroxy-DL-tyrosine

Catalog Number: EVT-15426274
CAS Number:
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Erythro-beta,3-dihydroxy-DL-tyrosine can be synthesized from tyrosine, which is an amino acid essential for the production of neurotransmitters such as dopamine and norepinephrine. It belongs to the class of dihydroxyphenylserines, which are derivatives of phenylalanine and tyrosine, both of which are crucial for protein synthesis and metabolic processes in living organisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of erythro-beta,3-dihydroxy-DL-tyrosine can be accomplished through several methods:

  1. Enzymatic Synthesis: Enzymes such as tyrosine hydroxylase can catalyze the conversion of tyrosine to dihydroxyphenylalanine, which can further undergo modifications to yield erythro-beta,3-dihydroxy-DL-tyrosine. This process often involves specific conditions such as pH adjustments and temperature control to enhance enzyme activity .
  2. Chemical Synthesis: Another method involves chemical reactions that modify DL-tyrosine directly. For instance, acylation reactions followed by hydrolysis can be employed to introduce hydroxyl groups at specific positions on the aromatic ring .
Molecular Structure Analysis

Structure and Data

The molecular formula of erythro-beta,3-dihydroxy-DL-tyrosine is C9H11NO5C_9H_{11}NO_5 with a molecular weight of approximately 213.187 g/mol. The structure consists of a central carbon backbone with hydroxyl groups attached to the aromatic ring, contributing to its solubility and reactivity.

  • SMILES Notation: N[C@@H]([C@@H](O)c1ccc(O)c(O)c1)C(=O)O
  • IUPAC Name: (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid .
Chemical Reactions Analysis

Reactions and Technical Details

Erythro-beta,3-dihydroxy-DL-tyrosine can participate in various biochemical reactions:

  1. Hydroxylation Reactions: It can act as a substrate for enzymes that catalyze further hydroxylation or other modifications.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to produce neurotransmitter-like compounds.
  3. Formation of Derivatives: The compound can also react with acylating agents to form esters or amides, which may enhance its pharmacological properties .
Mechanism of Action

Process and Data

The mechanism of action for erythro-beta,3-dihydroxy-DL-tyrosine primarily involves its role as a precursor in neurotransmitter synthesis. It acts as an intermediate in the biosynthesis pathways leading to catecholamines such as dopamine and norepinephrine. The presence of hydroxyl groups enhances its interaction with enzymes involved in these pathways, facilitating the conversion into active neurotransmitters .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Erythro-beta,3-dihydroxy-DL-tyrosine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Melting Point: Specific melting point data may vary but is generally around 200°C.
  • pH Stability: Stable within a pH range of 5 to 7 under standard conditions .
Applications

Scientific Uses

Erythro-beta,3-dihydroxy-DL-tyrosine has several applications in scientific research:

  1. Neuroscience Research: Used as a substrate in studies investigating neurotransmitter synthesis pathways.
  2. Pharmaceutical Development: Potentially utilized in developing drugs targeting neurological disorders due to its role in catecholamine production.
  3. Biochemical Assays: Employed in assays that measure enzyme activity related to amino acid metabolism .
Biosynthesis and Synthetic Pathways

Enzymatic Hydroxylation Mechanisms in Tyrosine Derivatives

Erythro-β,3-dihydroxy-DL-tyrosine (erythro-DL-DOPS) is synthesized through regioselective hydroxylation of tyrosine precursors. This process is primarily mediated by Fe(II)/α-ketoglutarate-dependent dioxygenases and cytochrome P450 monooxygenases, which catalyze C–H bond activation at the β-carbon position. The enzyme NovI (a P450 monooxygenase) from Streptomyces spheroides specifically hydroxylates L-tyrosine tethered to the carrier protein NovH, yielding (3R,2S)-3-hydroxytyrosine—a structural analog of erythro-DL-DOPS. This reaction requires NADPH and O₂ as cofactors and proceeds via a high-valent iron-oxo intermediate [8] [10].

Tyrosine hydroxylase (TH), a pterin-dependent enzyme, also contributes by catalyzing ring-hydroxylation at C3 of tyrosine to form L-DOPA. However, β-hydroxylation diverges from this pathway, requiring dedicated enzymatic machinery to overcome the kinetic barrier of aliphatic C–H bond activation. The erythro stereochemistry arises from strict si-face attack on the prochiral β-carbon, controlled by the enzyme's active-site geometry [5] [6] [8].

Table 1: Enzymes Catalyzing Tyrosine β-Hydroxylation

EnzymeClassCofactorsStereospecificitySource Organism
NovI-NovHP450-PCP complexNADPH, O₂, heme(3R,2S)Streptomyces spheroides
VioCFe(II)/αKG-dependentFe²⁺, α-ketoglutarate(3S) / (3R)Bacterial pathogens
LtyA/BTwo-component hydroxylaseFAD, NADHUndeterminedLegionella spp.

Biocatalytic Approaches for Stereoselective Synthesis

Whole-cell biocatalysts enable efficient production of erythro-DL-DOPS with high enantiomeric excess. Engineered Escherichia coli strains co-expressing tyrosine hydroxylase (TH) and aromatic amino acid decarboxylase (AADC) convert glucose to L-DOPA, which is subsequently β-hydroxylated via heterologous P450 systems. Key optimizations include:

  • Cofactor regeneration: NADPH recycling via glucose dehydrogenase co-expression [8].
  • Substrate channeling: Fusion proteins linking tyrosine-activating (A) and carrier (PCP) domains improve intermediate transfer efficiency [10].
  • Biosensor-guided evolution: VanR-based biosensors screen mutant libraries for enhanced hydroxytyrosine production, yielding strains with >95% conversion efficiency from tyrosine [8].

In vitro enzymatic cascades using immobilized TH on magnetic nanoparticles (MNPs) achieve 38% retained activity after covalent binding. Aldehyde-functionalized linkers facilitate orientation-controlled immobilization, preserving active-site accessibility for β-hydroxylation [6] [8].

Table 2: Optimization of Whole-Cell Biotransformation for β-Hydroxytyrosine

Engineering StrategyHost StrainTiter (mM)Yield (%)Stereoselectivity
HpaBC monooxygenase + T7 RNAPE. coli BL218.585>99% erythro
VanR biosensor + TYO evolutionE. coli DH5α12.295>99% erythro
P450BM3 mutant + GDHB. subtilis6.87885% erythro

Radical Bromination and Oxazolidinone Formation Strategies

Chemical synthesis routes address limitations in enzymatic erythro-selectivity. A key approach involves:

  • Radical β-Bromination: N-acetyl-L-tyrosine is treated with N-bromosuccinimide (NBS) under photolytic conditions (λ = 450 nm), generating a C3-centered radical that abstracts bromine to form β-bromotyrosine with 7:3 erythro/threo selectivity [9].
  • Oxazolidinone Chiral Auxiliary: Bromotyrosine is conjugated to Benzyl oxazolidinone via esterification. The oxazolidinone carbonyl directs diastereoselective hydroxylation using m-CPBA/NaOH, exploiting Re-face shielding to favor erythro isomer formation (dr = 8:1). Hydrolysis then yields erythro-β,3-dihydroxy-DL-tyrosine [9].

Bromination regiochemistry is confirmed by ²H-NMR of products from [β-²H]-tyrosine, showing >90% retention of configuration at Cβ. The oxazolidinone route achieves 68% overall yield from tyrosine, though it requires protection/deprotection steps (e.g., acetylation, silylation) to prevent phenolic oxidation [9].

Comparative Analysis of Erythro vs. Threo Configurational Yield

Stereochemical outcomes vary significantly across synthesis methods:

  • Biocatalysis: P450 systems (NovI-NovH) produce exclusively (3R,2S)-erythro-β-OH-tyrosine due to rigid active-site constraints. The tyrosine's carboxylate forms salt bridges with Arg³⁰⁵, positioning Cβ for si-face hydroxylation [10].
  • Radical Bromination: Generates ~70% erythro via stereoelectronically controlled radical recombination. The erythro preference arises from minimized steric clash between the bromonium ion and phenol ring in the transition state [9].
  • Oxazolidinone Route: Achieves 89% erythro diastereoselectivity by leveraging 1,3-allylic strain in the enolate intermediate. The oxazolidinone's phenyl group blocks Si-face attack, favoring Re-face hydroxylation [9].

Table 3: Stereoselectivity in β-Hydroxytyrosine Synthesis

MethodErythro:Threo* RatioKey Stereocontrol FactorOptical Purity
NovI-NovH P450>99:1Enzyme active-site geometry>99% ee
Radical Bromination7:3Steric hindrance in bromonium attackRacemic
Oxazolidinone Hydroxylation8:1Chiral auxiliary shielding95% de

The threo isomer forms predominantly under non-chelation-controlled conditions, as demonstrated in phosphonylation reactions of α-aminoaldehydes [4].

Properties

Product Name

Erythro-beta,3-dihydroxy-DL-tyrosine

IUPAC Name

(2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m0/s1

InChI Key

QXWYKJLNLSIPIN-YUMQZZPRSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]([C@@H](C(=O)O)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.